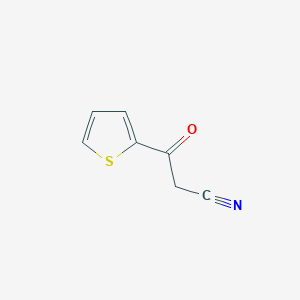

2-Thenoylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-3-thiophen-2-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWUQBHVRILEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187517 | |

| Record name | 2-Thenoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33898-90-7 | |

| Record name | 2-Thenoylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033898907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thenoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxo-3-(2-thienyl)propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 2-Thenoylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-thenoylacetonitrile, a key intermediate in various chemical syntheses. The document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectrum:

The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet | 1H | Thiophene H5 |

| ~7.7 | Doublet | 1H | Thiophene H3 |

| ~7.2 | Triplet | 1H | Thiophene H4 |

| ~4.0 | Singlet | 2H | Methylene (-CH₂-) |

¹³C NMR Spectrum:

Quantitative ¹³C NMR data for this compound is not available in publicly accessible databases. The following are predicted chemical shifts based on the structure.

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Carbonyl (C=O) |

| ~140 | Thiophene C2 |

| ~135 | Thiophene C5 |

| ~133 | Thiophene C3 |

| ~128 | Thiophene C4 |

| ~115 | Nitrile (C≡N) |

| ~30 | Methylene (-CH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2260 | Medium | C≡N stretch (Nitrile) |

| ~1660 | Strong | C=O stretch (Ketone) |

| ~1510, ~1420 | Medium | C=C stretch (Thiophene ring) |

| ~3100 | Weak | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 151 | High | [M]⁺ (Molecular Ion) |

| 111 | High | [M - C₂H₂N]⁺ |

| 83 | Medium | [C₄H₃S]⁺ |

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually recorded to simplify the spectrum by removing C-H coupling.

IR Spectroscopy

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS). For GC-MS, the sample is first vaporized and separated on a capillary column. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and various fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to 2-Thenoylacetonitrile (CAS Number: 33933-46-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thenoylacetonitrile, with the CAS number 33933-46-9 and IUPAC name 3-oxo-3-(thiophen-2-yl)propanenitrile, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The presence of a thiophene ring, a well-known pharmacophore, coupled with a reactive β-ketonitrile functionality, makes it a versatile building block for the synthesis of a variety of bioactive molecules. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[6][7] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 33933-46-9 | [8][9][10][11] |

| Molecular Formula | C₇H₅NOS | [6][8][9][12][13] |

| Molecular Weight | 151.19 g/mol | [6][8][9][13] |

| Melting Point | 110-138 °C (range from various sources) | [6][7][8][9] |

| Boiling Point | 338.3 °C at 760 mmHg | [7] |

| Appearance | White to light yellow crystalline powder | [6][7] |

Spectroscopic Data

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Claisen condensation reaction between a thiophene carboxylic acid ester and acetonitrile in the presence of a strong base, such as sodium hydride.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general method described in the patent literature for the production of 3-oxonitriles.[11]

Materials:

-

Thiophene-2-carboxylic acid ethyl ester

-

Acetonitrile

-

Sodium hydride (NaH), 80% suspension in mineral oil

-

Dry toluene

-

Hydrochloric acid (HCl), concentrated

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene for extraction

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (2 moles) in dry toluene (750 ml).

-

Heat the suspension to 75 °C with stirring.

-

In the dropping funnel, prepare a solution of thiophene-2-carboxylic acid ethyl ester (1 mole) and acetonitrile (2 moles).

-

Add the solution from the dropping funnel to the heated sodium hydride suspension dropwise over a period of 1.5 hours, maintaining the temperature at 75 °C.

-

After the addition is complete, increase the temperature to 85-90 °C and continue stirring until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture in an ice bath and cautiously add 500 ml of water.

-

Separate the aqueous phase and acidify it to pH 2 with concentrated hydrochloric acid with vigorous stirring in an ice bath.

-

Extract the aqueous layer with toluene (3 x 150 ml).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Caption: Synthetic pathway for this compound.

Applications in Drug Development

The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively investigated for a wide array of therapeutic applications. This compound, as a versatile building block, provides access to a variety of more complex heterocyclic systems. It is particularly useful in the synthesis of anti-inflammatory and antimicrobial agents.[6]

The β-ketonitrile moiety is highly reactive and can participate in a range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of various heterocyclic rings. For instance, it can be used in the synthesis of pyrimidines, pyridines, and other fused heterocyclic systems, many of which are core structures in approved drugs.

Caption: Experimental workflow in drug discovery.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its thiophene core and reactive β-ketonitrile group offer numerous possibilities for the construction of complex molecules with potential therapeutic applications. This guide provides essential information for researchers and drug development professionals working with this compound, from its fundamental properties to its synthesis and potential uses in the quest for new and effective pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Oxo-3-(2-thienyl)propanenitrile | 33898-90-7 | TCI EUROPE N.V. [tcichemicals.com]

- 3. Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4 [benchchem.com]

- 4. Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-噻吩基乙酰腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile [mdpi.com]

- 7. 3-Oxo-3-(2-thienyl)propionitrile, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-oxo-3-thiophen-2-ylpropanenitrile CAS 33898-90-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. chemscene.com [chemscene.com]

- 12. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]

- 13. scbt.com [scbt.com]

2-Thenoylacetonitrile: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thenoylacetonitrile, a readily accessible and highly reactive organic compound, has emerged as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic systems. Its unique structural features, comprising a thenoyl group, an active methylene group, and a nitrile functionality, provide multiple reaction sites for the construction of various pharmacologically significant scaffolds. This technical guide explores the utility of this compound as a precursor for the synthesis of three key classes of heterocycles: thiophenes, pyridines, and pyrimidines. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to facilitate its application in academic and industrial research, particularly in the field of drug discovery and development.

Core Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the reactivity of its active methylene group, which is readily deprotonated to form a nucleophilic carbanion. This carbanion can participate in a variety of condensation and cyclization reactions. The presence of the nitrile and ketone functionalities allows for subsequent intramolecular reactions, leading to the formation of diverse heterocyclic rings.

An In-depth Technical Guide to the Solubility and Stability of 2-Thenoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thenoylacetonitrile is a nitrile derivative containing a thenoyl group. Its structural similarity to other pharmacologically relevant acetonitriles suggests its potential as a building block in medicinal chemistry and drug development. A thorough understanding of its solubility and stability in common solvents is paramount for its effective use in synthesis, purification, formulation, and storage. This guide provides a framework for evaluating these critical parameters.

Physicochemical Properties

While specific data for this compound is scarce, a general profile can be inferred from related structures like phenylacetonitrile.

Table 1: Anticipated Physicochemical Properties of this compound

| Property | Anticipated Value/Characteristic | Notes |

| Molecular Formula | C₇H₅NOS | |

| Molecular Weight | 151.19 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar structures |

| Water Solubility | Expected to be low or insoluble | Based on the hydrophobicity of the thenoyl group |

| Organic Solvent Solubility | Expected to be soluble in common organic solvents | e.g., alcohols, acetone, ether, DMSO, DMF |

Solubility Profile

Quantitative solubility data for this compound is not currently available. The following table is provided as a template for researchers to populate with experimentally determined values. Based on the behavior of similar compounds, this compound is expected to be poorly soluble in water and soluble in a range of organic solvents.

Table 2: Experimentally Determined Solubility of this compound (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| Water | 25 | HPLC/UV-Vis | |

| Ethanol | 25 | HPLC/UV-Vis | |

| Methanol | 25 | HPLC/UV-Vis | |

| Acetone | 25 | HPLC/UV-Vis | |

| Acetonitrile | 25 | HPLC/UV-Vis | |

| Dimethylformamide (DMF) | 25 | HPLC/UV-Vis | |

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV-Vis | |

| Dichloromethane | 25 | HPLC/UV-Vis | |

| Toluene | 25 | HPLC/UV-Vis |

Stability Profile

The stability of this compound under various conditions has not been reported. Stability studies are crucial to determine its shelf-life and appropriate storage conditions. Key factors to investigate include pH, temperature, and light exposure.

Table 3: Stability of this compound Under Various Conditions (Template for Experimental Data)

| Condition | Solvent | Concentration | Duration | Degradation (%) | Degradants Identified |

| pH 2 (Acidic) | Water/Acetonitrile (1:1) | 1 mg/mL | 7 days | ||

| pH 7 (Neutral) | Water/Acetonitrile (1:1) | 1 mg/mL | 7 days | ||

| pH 9 (Basic) | Water/Acetonitrile (1:1) | 1 mg/mL | 7 days | ||

| 40°C | Solid State | - | 30 days | ||

| 40°C / 75% RH | Solid State | - | 30 days | ||

| Photostability (ICH Q1B) | Solid State | - | - | ||

| Photostability (ICH Q1B) | In Solution | - | - |

Experimental Protocols

Protocol for Determining Thermodynamic Solubility

This protocol outlines the shake-flask method, a common technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Calculation:

-

Calculate the solubility in g/100 mL or other desired units, taking into account the dilution factor.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Stability Testing

This protocol describes a general procedure for assessing the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Appropriate solvents

-

pH buffers

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with a stability-indicating method

-

Vials (clear and amber)

Procedure:

-

Method Development:

-

Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products. This involves forced degradation studies (acid, base, oxidation, heat, and light).

-

-

Sample Preparation:

-

For solution stability, prepare solutions of this compound in the desired solvents and pH buffers at a known concentration.

-

For solid-state stability, place a known amount of the compound in vials.

-

-

Storage:

-

Place the samples in the appropriate stability chambers under the desired conditions (e.g., 40°C/75% RH, photostability chamber).

-

-

Time Points:

-

At specified time intervals (e.g., 0, 7, 14, 30 days), withdraw samples for analysis.

-

-

Analysis:

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Determine the concentration of this compound remaining and identify and quantify any degradation products.

-

-

Data Evaluation:

-

Plot the concentration of this compound versus time to determine the degradation kinetics.

-

Identify the conditions under which the compound is stable and where significant degradation occurs.

-

Caption: General Workflow for Chemical Stability Testing.

Conclusion

In-depth Technical Guide to 2-Thenoylacetonitrile: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Thenoylacetonitrile, a key building block in synthetic chemistry, with a focus on its commercial availability, purity, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, as well as other areas of chemical synthesis.

Commercial Availability and Purity

This compound, also known by its systematic IUPAC name 3-oxo-3-(thiophen-2-yl)propanenitrile, is readily available from a variety of chemical suppliers. The compound is typically offered as a white to light yellow crystalline powder. Purity levels are generally high, often exceeding 97%, with some suppliers providing grades of 99% or higher.

For researchers requiring high-purity starting materials, it is recommended to consult the certificates of analysis provided by the suppliers, which offer lot-specific purity data, often determined by High-Performance Liquid Chromatography (HPLC).

Below is a summary of representative commercial sources for this compound:

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 3-Oxo-3-(2-thienyl)propionitrile | 33898-90-7 | 97% | 5g, and other sizes available upon request[1][2] |

| TCI Chemicals | 3-Oxo-3-(2-thienyl)propanenitrile | 33898-90-7 | >98.0% (GC) | Inquire for details[3] |

| CymitQuimica | 3-Oxo-3-(thiophen-2-yl)propanenitrile | 33898-90-7 | 98% | 1g, 5g, 10g, 25g, 100g[4] |

| Chem-Impex | 3-Oxo-3-(2-tienil)propanonitrilo | 33898-90-7 | ≥ 98% (HPLC) | Inquire for details[5] |

| Home Sunshine Pharma | 3-oxo-3-thiophen-2-ylpropanenitrile | 33898-90-7 | ≥99.0% | Inquire for details[6] |

| ChemScene | 3-Oxo-3-(thiophen-2-yl)propanenitrile | 33898-90-7 | Inquire for details | Inquire for details[7] |

| Matrix Fine Chemicals | 3-OXO-3-(THIOPHEN-2-YL)PROPANENITRILE | 33898-90-7 | Inquire for details | Inquire for details[8] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development. The following sections provide methodologies based on available literature.

Synthesis of this compound

A common synthetic route to this compound involves the Claisen condensation of a thiophene carboxylate with acetonitrile.

Reaction Scheme:

Figure 1. General synthesis pathway for this compound.

Materials:

-

Ethyl 2-thenoate

-

Acetonitrile

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Anhydrous solvent (e.g., Toluene, Diethyl ether)

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in the anhydrous solvent.

-

Slowly add a solution of ethyl 2-thenoate and acetonitrile in the anhydrous solvent to the stirred suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride with a small amount of ethanol or isopropanol, followed by the slow addition of water.

-

Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 3-4.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Recrystallization Workflow:

Figure 2. Workflow for the purification of this compound.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or isopropanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the purified product should be sharp and within the expected range (typically 128-134°C or 134-138°C, depending on the source)[1][6].

Analytical Methods

General HPLC Analysis Workflow:

Figure 3. General workflow for HPLC analysis of this compound.

Illustrative HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an acid like 0.1% trifluoroacetic acid or formic acid to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

Column Temperature: 25-30 °C

Note: These parameters are illustrative and would require optimization for a specific HPLC system and column to achieve optimal separation and quantification. Method validation according to ICH guidelines would be necessary for use in a regulated environment.

Conclusion

This compound is a commercially accessible and high-purity reagent that serves as a valuable precursor in various synthetic applications, particularly in the development of novel pharmaceutical compounds. This guide provides a foundational understanding of its availability and outlines key experimental protocols for its synthesis, purification, and analysis. Researchers are encouraged to consult supplier-specific documentation for the most accurate and up-to-date information on product specifications.

References

- 1. 3-Oxo-3-(2-thienyl)propionitrile 97 33898-90-7 [sigmaaldrich.com]

- 2. 2-噻吩基乙酰腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Oxo-3-(2-thienyl)propanenitrile | 33898-90-7 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 3-Oxo-3-(thiophen-2-yl)propanenitrile | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-oxo-3-thiophen-2-ylpropanenitrile CAS 33898-90-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. chemscene.com [chemscene.com]

- 8. 3-OXO-3-(THIOPHEN-2-YL)PROPANENITRILE | CAS 33898-90-7 [matrix-fine-chemicals.com]

An In-depth Technical Guide to the Safety and Handling of 2-Thenoylacetonitrile

Disclaimer: This document provides a summary of the currently available safety and handling information for 2-Thenoylacetonitrile (CAS No. 33898-90-7). It is intended for use by qualified professionals, including researchers, scientists, and drug development experts. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with extreme caution. All users should conduct a thorough risk assessment before use and consult the most recent Safety Data Sheet (SDS) from their supplier.

Introduction

This compound is a chemical intermediate used in various research and development applications. Due to a lack of comprehensive safety and toxicological data, a precautionary approach is essential when handling this compound. This guide synthesizes the available hazard information and provides general safety and handling recommendations applicable to nitrile-containing compounds of unknown toxicity.

Hazard Identification and Classification

Table 1: GHS Hazard Classification for this compound [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Dermal | Not Classified (Insufficient Data) | H312: Harmful in contact with skin (Reported in <15% of notifications) |

| Skin Corrosion/Irritation | Not Classified (Insufficient Data) | H315: Causes skin irritation (Reported in <15% of notifications) |

| Acute Toxicity, Inhalation | Not Classified (Insufficient Data) | H332: Harmful if inhaled (Reported in <15% of notifications) |

| Specific Target Organ Toxicity - Single Exposure | Not Classified (Insufficient Data) | H335: May cause respiratory irritation (Reported in <15% of notifications) |

Note: The classifications for dermal toxicity, skin irritation, inhalation toxicity, and respiratory irritation are based on a small percentage of notifications and should be considered as potential hazards requiring appropriate precautions.

General Toxicology of Nitrile Compounds

Many nitrile compounds are known to be toxic. Their toxicity can be attributed to the in vivo metabolic release of cyanide ions, which can inhibit cellular respiration.[2] While the specific metabolic pathway of this compound is unknown, it is prudent to assume it may share toxicological properties with other nitriles.

Symptoms of nitrile poisoning can be similar to those of cyanide poisoning and may include headache, dizziness, nausea, vomiting, and in severe cases, convulsions, loss of consciousness, and respiratory distress.[3]

Experimental Protocols

Detailed experimental protocols for the safety and handling of this compound are not available in the public domain. In the absence of specific data, standard protocols for handling hazardous chemical compounds should be strictly followed. This includes conducting a comprehensive risk assessment for any new experimental procedure involving this substance.

Recommended Safety and Handling Precautions

Given the limited safety data, a conservative approach to handling this compound is required. The following precautions are recommended:

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and accidental contact.[4]

-

Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron should be worn at all times to prevent skin contact.[4]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Procedures

-

Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[4]

-

Do Not Ingest: Do not eat, drink, or smoke in areas where this compound is handled or stored.

-

Minimize Dust/Aerosol Generation: Handle the solid material carefully to avoid creating dust. If working with solutions, avoid the generation of mists or aerosols.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Storage

-

Container: Keep the container tightly closed.[4]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

-

Security: Store in a locked cabinet or other secure area to restrict access.

Emergency Procedures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

-

Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill and Disposal

-

Spill Response: In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.

-

Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[5]

Visualized Workflows and Pathways

The following diagrams provide a visual representation of a general safe handling workflow and a potential toxicity pathway for nitrile compounds.

Caption: General workflow for the safe handling of hazardous chemicals.

Caption: Generalized potential toxicity pathway for nitrile compounds.

References

- 1. This compound | C7H5NOS | CID 141853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Synthesis of Thiophenes using 2-Thenoylacetonitrile: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The thiophene ring is considered a bioisostere of the benzene ring, offering similar physicochemical properties with altered metabolic profiles and target interactions. Among the various synthetic routes to functionalized thiophenes, the Gewald reaction stands out as a powerful and versatile multicomponent reaction for the synthesis of 2-aminothiophenes.[2][3] This application note provides a detailed protocol for the synthesis of 2-amino-3-thenoylthiophenes using 2-thenoylacetonitrile as a key starting material via the Gewald reaction. These compounds are of particular interest due to their demonstrated activity as allosteric enhancers of the A1 adenosine receptor, a promising target for various therapeutic interventions.[1][4]

Applications in Drug Development

2-Amino-3-aroylthiophenes, including the 3-thenoyl derivatives synthesized from this compound, have emerged as a significant class of allosteric modulators of G protein-coupled receptors (GPCRs), particularly the A1 adenosine receptor.[1] Allosteric modulators offer several advantages over traditional orthosteric ligands, including the potential for greater subtype selectivity and a ceiling effect that can improve the therapeutic window.

The 2-amino-3-thenoylthiophene scaffold has been shown to be a viable replacement for the 2-amino-3-benzoylthiophene core in A1 adenosine receptor allosteric enhancers.[1] Studies have revealed that the nature of the substituents at the 4- and 5-positions of the thiophene ring significantly influences the biological activity. For instance, cycloalkyl-fused thiophenes, such as tetrahydrobenzo[b]thiophene derivatives, often exhibit greater potency than their 4,5-dimethyl analogues.[4]

The primary amino group at the 2-position and the thenoyl group at the 3-position of the thiophene ring provide valuable handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.[5]

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-3-thenoyl-4,5-disubstituted-thiophenes via the Gewald Reaction

This protocol describes the one-pot, three-component Gewald reaction between a ketone (or aldehyde), this compound, and elemental sulfur, catalyzed by a base.

Materials:

-

Appropriate ketone or aldehyde (e.g., cyclohexanone, cyclopentanone, acetone)

-

This compound

-

Elemental sulfur (powder)

-

Morpholine or other suitable base (e.g., triethylamine, piperidine)

-

Ethanol (absolute)

-

Diethyl ether

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the ketone or aldehyde (10 mmol) and this compound (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add elemental sulfur (12 mmol).

-

Addition of Base: To the stirred suspension, add morpholine (10 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for the appropriate time (typically 2-6 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated product can be collected by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

The yields of 2-amino-3-thenoylthiophenes can vary depending on the carbonyl compound used in the Gewald reaction. The following table summarizes typical yields for the synthesis of various derivatives.

| Carbonyl Compound | Product | Yield (%) | Reference |

| Cyclohexanone | 2-Amino-3-(thiophen-2-oyl)-4,5,6,7-tetrahydrobenzo[b]thiophene | 65 | [1] |

| Cyclopentanone | 2-Amino-3-(thiophen-2-oyl)-4,5-dihydro-6H-cyclopenta[b]thiophene | 62 | [1] |

| Acetone | 2-Amino-4,5-dimethyl-3-(thiophen-2-oyl)thiophene | 58 | [1] |

Visualizations

Gewald Reaction Mechanism

The mechanism of the Gewald reaction involves three key steps: Knoevenagel condensation, Michael addition of sulfur, and intramolecular cyclization followed by tautomerization.

References

- 1. Synthesis of 2-amino-3-heteroaroylthiophenes and evaluation of their activity as potential allosteric enhancers at the human A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Pyrazoles from 2-Thenoylacetonitrile and Hydrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document provides detailed protocols for the synthesis of novel pyrazole derivatives through the cyclocondensation reaction of 2-thenoylacetonitrile with various hydrazines. The resulting 5-amino-3-(thiophen-2-yl)pyrazoles are of particular interest due to their potential as anticancer agents, acting as inhibitors of Heat Shock Protein 90 (Hsp90).[1]

Application Notes

The synthesized thiophene-containing pyrazole derivatives have shown promising biological activities, making them valuable scaffolds for drug discovery.

Anticancer Activity: Several studies have highlighted the anticancer potential of pyrazole-thiophene hybrids. These compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells.[2][3] Their mechanism of action is often attributed to the inhibition of key cellular targets involved in cancer progression.

Hsp90 Inhibition: A significant application of these compounds lies in their ability to inhibit Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell survival and proliferation.[1][4] Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis. The thiophene moiety in the synthesized pyrazoles is believed to contribute to their potent inhibitory activity against Hsp90.[1]

Experimental Protocols

The synthesis of 5-amino-3-(thiophen-2-yl)pyrazoles is achieved through a one-pot cyclocondensation reaction between this compound and a hydrazine derivative. The general reaction is outlined below:

General Procedure for the Synthesis of 5-Amino-3-(thiophen-2-yl)pyrazoles:

A mixture of this compound (1 equivalent) and the respective hydrazine derivative (1-1.2 equivalents) is refluxed in a suitable solvent, such as ethanol or acetic acid, for a period ranging from 2 to 8 hours.[5][6] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization, typically from ethanol.

Protocol 1: Synthesis of 3-(thiophen-2-yl)-1H-pyrazol-5-amine

-

To a solution of this compound (e.g., 1.51 g, 10 mmol) in absolute ethanol (20 mL), hydrazine hydrate (e.g., 0.6 mL, 12 mmol) is added.

-

The reaction mixture is heated under reflux for 4-6 hours.

-

After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is recrystallized from ethanol to afford pure 3-(thiophen-2-yl)-1H-pyrazol-5-amine.

Protocol 2: Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

-

A mixture of this compound (e.g., 1.51 g, 10 mmol) and phenylhydrazine (e.g., 1.2 mL, 12 mmol) in glacial acetic acid (15 mL) is refluxed for 3-5 hours.

-

The reaction mixture is then cooled and poured into ice-cold water.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

Recrystallization from ethanol yields the purified 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine.

Data Presentation

The following table summarizes the expected products and reported yields for the synthesis of various pyrazole derivatives from this compound.

| Hydrazine Derivative | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield (%) |

| Hydrazine Hydrate | 3-(thiophen-2-yl)-1H-pyrazol-5-amine | C₇H₇N₃S | 165.22 | ~85-95 |

| Phenylhydrazine | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine | C₁₃H₁₁N₃S | 241.31 | ~80-90 |

| 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine | C₁₃H₁₀ClN₃S | 275.76 | ~82-92 |

| 4-Methylphenylhydrazine | 1-(p-tolyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine | C₁₄H₁₃N₃S | 255.34 | ~88-96 |

Note: Yields are estimates based on similar reported reactions and may vary depending on specific reaction conditions.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of pyrazole derivatives.

Signaling Pathway: Hsp90 Chaperone Cycle and Inhibition

Caption: Hsp90 chaperone cycle and its inhibition by pyrazole derivatives.

References

- 1. A Novel Class of Small Molecule Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. Molecular basis of the interaction of Hsp90 with its co‐chaperone Hop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Multicomponent Reactions Involving 2-Thenoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-thenoylacetonitrile in multicomponent reactions (MCRs), with a primary focus on the synthesis of highly substituted thieno[2,3-b]pyridines and related heterocyclic scaffolds. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction

This compound is a versatile building block in organic synthesis, possessing both a reactive ketone moiety and an activated nitrile group. This dual functionality makes it an ideal substrate for various multicomponent reactions, enabling the rapid construction of complex molecular architectures in a single synthetic operation. One of the most prominent MCRs for which this compound is well-suited is the Gewald reaction, a powerful method for the synthesis of 2-aminothiophenes. This application note will detail the adaptation of the Gewald reaction and other MCRs for the synthesis of novel heterocyclic compounds derived from this compound.

Core Application: Synthesis of Substituted 2-Amino-3-thenoylthiophenes via the Gewald Reaction

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base.[1][2] this compound can effectively serve as both the ketone and the activated nitrile component, reacting with elemental sulfur and a base to afford highly functionalized 2-amino-3-thenoylthiophenes. These products are valuable intermediates for the synthesis of thieno[2,3-b]pyridines and other fused heterocyclic systems.

Reaction Scheme:

A general scheme for the Gewald reaction involving this compound is presented below. The reaction can be performed as a three-component reaction with an additional aldehyde or ketone, or as a self-condensation. The following scheme illustrates a common three-component variant.

Caption: General schematic of the Gewald multicomponent reaction.

Proposed Reaction Mechanism

The mechanism of the Gewald reaction is well-established and proceeds through several key steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde or ketone and the active methylene group of this compound.[1]

-

Michael Addition: In some variations, this is followed by the addition of a sulfur nucleophile.

-

Thiirane Formation and Ring Opening: The sulfur adds to the double bond, followed by cyclization and subsequent ring-opening to form a thiolate.

-

Cyclization and Tautomerization: The thiolate then attacks the nitrile group, leading to the formation of the thiophene ring after tautomerization.[1]

Caption: Simplified workflow of the Gewald reaction mechanism.

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of 2-Amino-3-thenoylthiophenes

This protocol is a generalized procedure based on the principles of the Gewald reaction.[1][3]

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde)

-

Elemental sulfur

-

Morpholine or other suitable base (e.g., piperidine, triethylamine)

-

Ethanol or N,N-dimethylformamide (DMF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (10 mmol) and the selected aldehyde (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).

-

To this suspension, add morpholine (15 mmol) dropwise with stirring at room temperature.

-

After the addition of the base, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-amino-3-thenoylthiophene derivative.

-

Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Data Presentation

The following table summarizes representative yields for the synthesis of various 2-amino-3-thenoylthiophene derivatives based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

| Entry | Aldehyde | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | 2-Amino-4-phenyl-3-thenoylthiophene | 85-95 | Adapted from[4] |

| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-3-thenoylthiophene | 80-90 | Adapted from[4] |

| 3 | Thiophene-2-carboxaldehyde | 2-Amino-4-(thiophen-2-yl)-3-thenoylthiophene | 75-85 | Inferred from[4] |

| 4 | Cyclohexanone | 2-Amino-4,5-tetramethylene-3-thenoylthiophene | 70-80 | Adapted from[1] |

Applications in Drug Development

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[5] Derivatives of 2-aminothiophenes have been reported to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The synthesized 2-amino-3-thenoylthiophenes can serve as key intermediates for the synthesis of more complex heterocyclic systems, such as thieno[2,3-b]pyridines, which are also known to have significant therapeutic potential.[4]

Signaling Pathway Implication (Example): Kinase Inhibition

Many heterocyclic compounds containing the thiophene and pyridine moieties act as kinase inhibitors, which are crucial in cancer therapy. The general mechanism involves the binding of the small molecule inhibitor to the ATP-binding pocket of a specific kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation and survival signals.

Caption: Inhibition of a kinase signaling pathway by a thieno[2,3-b]pyridine derivative.

Conclusion

This compound is a highly valuable and versatile starting material for the multicomponent synthesis of a variety of heterocyclic compounds. The Gewald reaction, in particular, offers a straightforward and efficient route to novel 2-amino-3-thenoylthiophenes, which are important precursors for the development of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and its applications in drug discovery and development.

References

The Versatility of 2-Thenoylacetonitrile in the Synthesis of Medicinally Important Scaffolds

For Immediate Release:

Shanghai, China – December 23, 2025 – 2-Thenoylacetonitrile, a versatile building block, is gaining significant traction in medicinal chemistry for the synthesis of a diverse array of heterocyclic scaffolds. Its unique chemical structure, featuring a reactive methylene group activated by adjacent nitrile and thenoyl moieties, makes it an ideal precursor for constructing complex molecules with promising therapeutic potential. This application note provides a detailed overview of the synthetic routes employing this compound to access key medicinal chemistry scaffolds, including thieno[2,3-b]pyridines and pyrimidines, and summarizes their biological activities. Detailed experimental protocols for key reactions are also presented to facilitate further research and development in this burgeoning field.

Synthesis of Thieno[2,3-b]pyridine Scaffolds

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. A primary route to these scaffolds involves the initial synthesis of a polysubstituted 2-aminothiophene via the Gewald reaction, followed by cyclization to form the pyridine ring.

A cornerstone of this approach is the Gewald reaction, a one-pot multicomponent reaction that utilizes an active methylene nitrile, such as this compound, a carbonyl compound, and elemental sulfur in the presence of a basic catalyst.[1][2][3] The resulting 2-aminothiophene is a versatile intermediate that can be further elaborated to construct the fused pyridine ring.

Experimental Protocol: Gewald Reaction for 2-Amino-3-thenoylthiophenes

This protocol outlines the general procedure for the synthesis of 2-aminothiophenes from this compound, a ketone or aldehyde, and elemental sulfur.

Materials:

-

This compound (3-oxo-3-(thiophen-2-yl)propanenitrile)

-

An appropriate ketone or aldehyde (e.g., cyclohexanone, acetone)

-

Elemental sulfur

-

Morpholine or another suitable basic catalyst

-

Ethanol or Methanol

-

Diethyl ether

Procedure:

-

A mixture of this compound (10 mmol), the carbonyl compound (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A catalytic amount of morpholine (2 mmol) is added to the mixture.

-

The reaction mixture is stirred and heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and diethyl ether to remove unreacted starting materials and impurities.

-

The final product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

The synthesized 2-amino-3-thenoylthiophenes can then be cyclized to form the thieno[2,3-b]pyridine core through various methods, such as reaction with malononitrile or other reagents that can provide the necessary carbon atoms to complete the pyridine ring.[4]

Anticancer Activity of Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridine derivatives have emerged as a promising class of anticancer agents. Studies have shown that these compounds can exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular processes. For instance, certain derivatives have been found to induce apoptosis in cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| (Z)-2,3-diphenylacrylonitrile analogs | A549 (Lung) | 0.57 | [5] |

| SK-OV-3 (Ovarian) | 0.14 | [5] | |

| SK-MEL-2 (Skin) | 0.65 | [5] | |

| HCT15 (Colon) | 0.34 | [5] | |

| Fluorinated pyrazolylbenzimidazoles | A549 (Lung) | 0.95 - 1.57 | [6] |

| MCF-7 (Breast) | 0.95 - 1.57 | [6] | |

| HeLa (Cervical) | 0.95 - 1.57 | [6] |

Table 1: Anticancer Activity of Selected Heterocyclic Scaffolds. This table summarizes the half-maximal inhibitory concentration (IC50) values for representative heterocyclic compounds against various cancer cell lines.

Synthesis of Pyrimidine Scaffolds

Pyrimidines are another critical class of nitrogen-containing heterocycles that form the core structure of numerous pharmaceuticals. This compound can serve as a valuable precursor for the synthesis of substituted pyrimidines through cyclocondensation reactions with amidines or other suitable nitrogen-containing reagents.[7]

Experimental Protocol: Synthesis of Substituted Pyrimidines

This protocol provides a general method for the synthesis of pyrimidine derivatives from this compound and an amidine hydrochloride.

Materials:

-

This compound (3-oxo-3-(thiophen-2-yl)propanenitrile)

-

An appropriate amidine hydrochloride (e.g., acetamidine hydrochloride, benzamidine hydrochloride)

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Sodium metal is carefully dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, this compound (10 mmol) and the amidine hydrochloride (10 mmol) are added.

-

The reaction mixture is heated at reflux for 6-8 hours, with stirring. The reaction progress is monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is treated with cold water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and then purified by recrystallization from an appropriate solvent.

Antimicrobial Activity of Pyrimidine Derivatives

Derivatives of pyrimidine have long been recognized for their potent antimicrobial properties. The incorporation of the thenoyl group from this compound can modulate the biological activity of the resulting pyrimidine scaffolds.

| Compound Class | Microorganism | Activity | Reference |

| (Z)-2,3-diphenylacrylonitrile analogs | Staphylococcus aureus | Active | [5] |

| Salmonella typhi | Active | [5] |

Table 2: Antimicrobial Activity of Selected Heterocyclic Scaffolds. This table highlights the antimicrobial potential of heterocyclic compounds against representative bacterial strains.

Visualizing Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams, generated using the DOT language, depict the key reaction workflows.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of medicinally relevant heterocyclic scaffolds. The protocols and data presented herein underscore its importance in the construction of thieno[2,3-b]pyridines and pyrimidines with notable anticancer and antimicrobial activities. Further exploration of the chemical space around these scaffolds, enabled by the reactivity of this compound, holds significant promise for the discovery of novel therapeutic agents. Researchers in drug development and medicinal chemistry are encouraged to leverage this valuable building block in their synthetic endeavors.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gewald Reaction [organic-chemistry.org]

Application Notes and Protocols: Knoevenagel Condensation of 2-Thenoylacetonitrile with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Knoevenagel condensation reaction between 2-thenoylacetonitrile and various aldehydes. This reaction is a valuable tool for the synthesis of novel α,β-unsaturated carbonyl compounds containing a thiophene moiety, which are of significant interest in medicinal chemistry and materials science. The resulting products, 2-(arylmethylene)-3-oxo-3-(thiophen-2-yl)propanenitriles, serve as versatile intermediates for the preparation of a wide range of heterocyclic compounds with potential biological activities.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. In the context of drug development, this reaction is instrumental in creating complex molecular scaffolds from simpler precursors. The thiophene ring, present in this compound, is a privileged scaffold in medicinal chemistry, known to be a component of various approved drugs. Its incorporation into molecules through the Knoevenagel condensation can lead to the discovery of new therapeutic agents. The products of this reaction have been investigated for their potential antimicrobial and anticancer activities.

Data Presentation

The following table summarizes representative yields for the Knoevenagel condensation of this compound with a variety of substituted aromatic aldehydes. The reaction is typically catalyzed by a weak base, such as piperidine, in a suitable solvent like ethanol. The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield. Electron-withdrawing groups generally lead to faster reactions and higher yields, while electron-donating groups may require longer reaction times.

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Piperidine | Ethanol | 4 | 85 |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 3 | 92 |

| 3 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 2 | 95 |

| 4 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 6 | 80 |

| 5 | 2-Naphthaldehyde | Piperidine | Ethanol | 5 | 88 |

| 6 | Thiophene-2-carboxaldehyde | Piperidine | Ethanol | 4 | 82 |

| 7 | Furfural | Piperidine | Ethanol | 4 | 84 |

| 8 | 4-(Dimethylamino)benzaldehyde | Piperidine | Ethanol | 8 | 75 |

Experimental Protocols

This section provides a detailed methodology for a representative Knoevenagel condensation of this compound with 4-chlorobenzaldehyde, catalyzed by piperidine.

Materials:

-

This compound (1.0 mmol, 151.19 mg)

-

4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)

-

Piperidine (0.1 mmol, 9.9 µL)

-

Ethanol (10 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin-layer chromatography (TLC) plate (silica gel)

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) in ethanol (10 mL).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mmol).

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 2-(4-chlorobenzylidene)-3-oxo-3-(thiophen-2-yl)propanenitrile.

-

Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.

Visualizations

General Workflow for Knoevenagel Condensation

Caption: Workflow of the Knoevenagel condensation.

Signaling Pathways and Applications in Drug Development

The products of the Knoevenagel condensation of this compound with aldehydes are being investigated for their potential to modulate various biological pathways relevant to drug development. Thiophene-containing compounds have shown promise as anticancer and antimicrobial agents. The α,β-unsaturated ketone moiety in the product can act as a Michael acceptor, potentially interacting with biological nucleophiles in enzymes and receptors.

Caption: Potential applications in drug development.

Application Notes and Protocols for Cyclocondensation Reactions of 2-Thenoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cyclocondensation reactions of 2-thenoylacetonitrile, a versatile building block in heterocyclic synthesis. The focus is on the preparation of thieno[2,3-b]pyridines, a class of compounds with significant biological activity. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate research and development in this area.

Introduction

This compound is a key precursor in the synthesis of a variety of heterocyclic compounds, particularly fused thiophene derivatives. Its reactive methylene group, activated by the adjacent cyano and thenoyl moieties, readily participates in condensation and cyclization reactions. One of the most prominent applications of this compound is in the Gewald reaction, a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. These thiophenes can then be further cyclized to afford thieno[2,3-b]pyridines, a scaffold found in numerous biologically active molecules.

Thieno[2,3-b]pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. They have been investigated as potential therapeutic agents for a range of conditions, including cancer, epilepsy, and inflammatory diseases. Their biological activity is often attributed to their ability to interact with specific enzymes and receptors, such as Tyrosyl-DNA phosphodiesterase 1 (TDP1) and adenosine receptors.

Key Cyclocondensation Reaction: The Gewald Reaction

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst. In the context of this compound, it serves as the active methylene nitrile, and its thenoyl group provides a thiophene moiety to the final product.

The general mechanism involves an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene ring.

Experimental Workflow for a Typical Gewald Reaction

Caption: A generalized workflow for the Gewald reaction.

Experimental Protocols

The following are generalized protocols for the synthesis of thieno[2,3-b]pyridine derivatives via cyclocondensation reactions involving this compound. Researchers should adapt these protocols based on the specific substrates and desired products.

Protocol 1: One-Pot Synthesis of 2-Amino-3-cyano-4-(thiophen-2-yl)thiophenes

This protocol is an adaptation of the Gewald reaction for the synthesis of a 2-aminothiophene intermediate, which can be further cyclized to a thieno[2,3-b]pyridine.

Materials:

-

This compound

-

An appropriate aldehyde or ketone (e.g., substituted benzaldehyde)

-

Elemental Sulfur

-

Base (e.g., piperidine, morpholine, or triethylamine)

-

Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), the aldehyde or ketone (1 equivalent), elemental sulfur (1.1 equivalents), and a catalytic amount of the base (e.g., 0.1 equivalents) in the chosen solvent.

-

Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water and then with a small amount of cold ethanol.

-

Dry the crude product in a vacuum oven.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Amino-4-aroyl-thieno[2,3-b]pyridines

This protocol describes the subsequent cyclization of a 2-aminothiophene derivative with an α-haloketone to form the thieno[2,3-b]pyridine ring system.

Materials:

-

2-Amino-3-cyano-4-(thiophen-2-yl)thiophene derivative (from Protocol 1)

-

An appropriate α-haloketone (e.g., phenacyl bromide)

-

Base (e.g., sodium ethoxide, potassium hydroxide)

-

Solvent (e.g., ethanol, DMF)

Procedure:

-

Dissolve the 2-aminothiophene derivative (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the base (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature.

-

Add the α-haloketone (1 equivalent) portion-wise to the reaction mixture.

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) if a strong base was used.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The yields of thieno[2,3-b]pyridine derivatives can vary significantly depending on the specific reactants and reaction conditions. The following table summarizes representative yields from the literature for analogous reactions.

| Starting Materials | Product | Yield (%) | Reference |

| 2-Cyano-N-arylacetamides, malononitrile, sulfur | 2-Amino-N-aryl-5-cyanothieno[2,3-b]pyridine-3-carboxamides | 65-85 | |

| Substituted 2-mercaptonicotinonitrile, chloroacetyl derivatives | Thieno[2,3-b]pyridines linked to N-aryl carboxamides | 70-90 | [1] |

| 4-Aryl-3-cyano-6-methylpyridine-2(1H)-thiones, chloroacetonitrile | 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | 80-95 | |

| Cycloalkanones, cyanothioacetamide | 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamides | 60-75 | [2] |

| 6-(5-bromobenzofuran-2-yl)-2-sulfanylpyridine-3-carbonitrile, α-halo ketones | 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine derivatives | 87-90 | [1] |

Biological Activity and Signaling Pathways

Compounds derived from the cyclocondensation of this compound, particularly thieno[2,3-b]pyridines, have shown promising biological activities. Two key molecular targets that have been identified are Tyrosyl-DNA phosphodiesterase 1 (TDP1) and the Adenosine A1 receptor.

TDP1 Inhibition Signaling Pathway

TDP1 is a DNA repair enzyme that removes stalled topoisomerase I-DNA covalent complexes. Inhibition of TDP1 can potentiate the effects of topoisomerase I-targeting anticancer drugs.

Caption: TDP1 inhibition by thieno[2,3-b]pyridines.

Adenosine A1 Receptor Signaling Pathway

The Adenosine A1 receptor is a G protein-coupled receptor involved in various physiological processes, including neurotransmission. Modulation of this receptor has therapeutic potential in neurological disorders like epilepsy.

Caption: Adenosine A1 receptor signaling modulation.[1][2]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of biologically active heterocyclic compounds. The cyclocondensation reactions, particularly the Gewald reaction, provide an efficient means to construct complex molecular scaffolds such as thieno[2,3-b]pyridines. The protocols and data presented here serve as a guide for researchers to explore the synthesis and potential therapeutic applications of these compounds. Further investigation into the structure-activity relationships and optimization of reaction conditions will continue to drive innovation in this exciting field of medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of 2-Amino-3-Cyanothiophenes

For Researchers, Scientists, and Drug Development Professionals